molecular formula C7H14N2O B2559741 N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide CAS No. 1956382-44-7

N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide

Cat. No.: B2559741
CAS No.: 1956382-44-7
M. Wt: 142.202
InChI Key: JMYPBXUOPOVBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-1-(methylamino)cyclopropanecarboxamide is an organic compound with the molecular formula C7H14N2O . It has a molecular weight of 142.199 Da . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O.ClH/c1-8-7(4-5-7)6(10)9(2)3;/h8H,4-5H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Biological Effects and Toxicology

  • The biological consequences of exposure to certain chemicals, including derivatives of acetamide and formamide, have been extensively reviewed, highlighting the importance and commercial usage of these chemicals along with their biological impacts on humans (Kennedy, 2001).

Role in Ethylene Inhibition and Plant Growth

  • Research on 1-methylcyclopropene (1-MCP), a related compound, underscores its significant effects on fruits and vegetables by inhibiting ethylene perception, which is critical for investigating ethylene's role in ripening and senescence and for improving product quality in the agricultural sector (Watkins, 2006).

Environmental and Safety Assessments

  • Studies on the environmental toxicology and safety assessment of chemicals, including methylated arsenicals and their implications on human risk assessment, provide a comprehensive understanding of the hazards associated with chemical exposure and the necessary measures for risk management (Cohen et al., 2006).

Mechanistic Insights into Chemical Reactions

  • Investigations into the mechanisms of formation and destruction of certain compounds in water review the kinetics of reactions involving amines and their impact on water treatment and safety (Sharma, 2012).

Molecular and Cellular Effects

  • Reviews on the biochemical and molecular effects of specific compounds, including dimethyltryptamine, provide insights into their potential roles beyond central nervous system activity, suggesting broader physiological significance and potential therapeutic applications (Frecska et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Properties

IUPAC Name

N,N-dimethyl-1-(methylamino)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(4-5-7)6(10)9(2)3/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYPBXUOPOVBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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